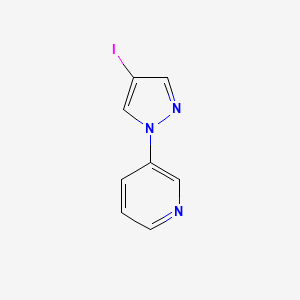

3-(4-iodo-1H-pyrazol-1-yl)pyridine

Vue d'ensemble

Description

3-(4-iodo-1H-pyrazol-1-yl)pyridine: is a heterocyclic compound that features a pyridine ring substituted with a pyrazole ring at the third position, which is further substituted with an iodine atom at the fourth position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-iodo-1H-pyrazol-1-yl)pyridine typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.

Coupling with Pyridine: The final step involves coupling the iodinated pyrazole with a pyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective and environmentally friendly reagents and solvents[4][4].

Analyse Des Réactions Chimiques

Types of Reactions

3-(4-iodo-1H-pyrazol-1-yl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazole and pyridine rings.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Cyclization: Catalysts such as palladium or copper complexes are often used under mild heating conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazole derivatives, while oxidation can produce N-oxides or other oxidized forms .

Applications De Recherche Scientifique

Medicinal Chemistry

Allosteric Modulation

One of the primary applications of 3-(4-iodo-1H-pyrazol-1-yl)pyridine is in the modulation of the M4 muscarinic acetylcholine receptor (mAChR). Compounds similar to this have been identified as positive allosteric modulators (PAMs) that can enhance receptor activity without directly activating it. This mechanism is particularly useful in treating neurological disorders such as Alzheimer's disease and schizophrenia, where selective modulation of mAChRs can mitigate symptoms without the side effects associated with direct agonists .

Case Study: Alzheimer's Disease Treatment

Research indicates that compounds acting on M4 mAChRs can reverse hyperdopaminergic and hypoglutamatergic behaviors in preclinical models. These findings suggest potential therapeutic avenues for this compound derivatives in treating cognitive impairments associated with Alzheimer's disease .

Synthesis and Chemical Reactions

The synthesis of this compound can be achieved through various methods, including cyclization reactions involving hydrazine derivatives and pyridine substrates. This compound serves as an intermediate in synthesizing other complex molecules, showcasing its versatility in synthetic organic chemistry.

Table 1: Synthesis Pathways for this compound

| Synthesis Method | Reagents Used | Yield (%) | Comments |

|---|---|---|---|

| Cyclization of hydrazine with pyridine | Hydrazine hydrate, pyridine | 75% | Effective for generating pyrazole derivatives |

| Halogenation of pyrazole | Iodine, base | 80% | Efficient method for introducing iodine substituents |

Research has shown that derivatives of this compound exhibit significant biological activities, including anti-cancer properties. For instance, studies have demonstrated that certain pyrazole derivatives can inhibit TRKA (tropomyosin receptor kinase A) activity, which is implicated in various cancers.

Case Study: TRKA Inhibition

In a study involving a series of pyrazolo[3,4-b]pyridine derivatives, compounds similar to this compound were found to exhibit nanomolar inhibitory activity against TRKA, indicating their potential as therapeutic agents in cancer treatment .

Material Sciences

In addition to its medicinal applications, this compound can be utilized in the development of advanced materials due to its unique electronic properties. Its ability to participate in π-stacking interactions makes it suitable for applications in organic electronics and photonic devices.

Mécanisme D'action

The mechanism of action of 3-(4-iodo-1H-pyrazol-1-yl)pyridine depends on its specific application:

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine

- 4-Iodo-1-(pyridin-3-ylmethyl)pyrazole

- 4-Iodo-1-methyl-1H-pyrazole

Uniqueness

3-(4-iodo-1H-pyrazol-1-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Activité Biologique

3-(4-Iodo-1H-pyrazol-1-yl)pyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the iodine atom in its structure enhances its reactivity, making it a valuable candidate for various pharmacological applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound can be represented as follows:

The compound consists of a pyridine ring bonded to a pyrazole moiety, which is further substituted with an iodine atom. This configuration is crucial for its biological interactions.

Biological Activity Overview

Research indicates that compounds containing pyrazole rings often exhibit a broad spectrum of biological activities, including:

- Anti-inflammatory effects

- Antimicrobial properties

- Anticancer activity

- Enzyme inhibition

Table 1: Biological Activities of this compound

Anti-inflammatory Activity

A study highlighted the anti-inflammatory properties of substituted pyrazoles, including this compound. The compound demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. The results indicated a superior anti-inflammatory effect compared to standard drugs like diclofenac sodium .

Antimicrobial Properties

Research conducted on various pyrazole derivatives showed that this compound exhibited potent antimicrobial activity. It was found to disrupt bacterial cell wall synthesis, leading to cell lysis and death. This property suggests potential applications in treating bacterial infections .

Anticancer Potential

In vitro studies have shown that this compound can induce apoptosis in several cancer cell lines. The mechanism involves the activation of caspase pathways, leading to programmed cell death. This activity positions the compound as a promising candidate for cancer therapeutics .

Synthesis and Modification

The synthesis of this compound can be achieved through various methods, including:

- Condensation Reactions : Combining appropriate precursors under acidic or basic conditions.

- Halogenation : Introducing iodine into the pyrazole ring via electrophilic substitution.

These synthetic routes are essential for producing the compound in sufficient quantities for research and potential clinical applications.

Propriétés

IUPAC Name |

3-(4-iodopyrazol-1-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6IN3/c9-7-4-11-12(6-7)8-2-1-3-10-5-8/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANYOVYLHZBIHSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)N2C=C(C=N2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401297371 | |

| Record name | 3-(4-Iodo-1H-pyrazol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401297371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1306604-89-6 | |

| Record name | 3-(4-Iodo-1H-pyrazol-1-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1306604-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Iodo-1H-pyrazol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401297371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.